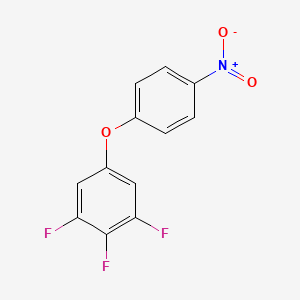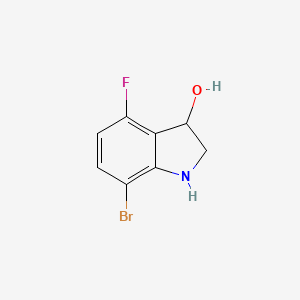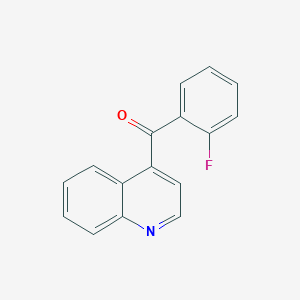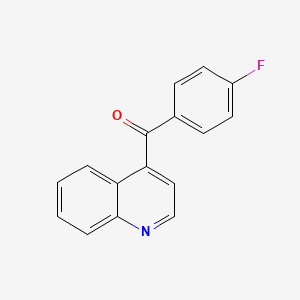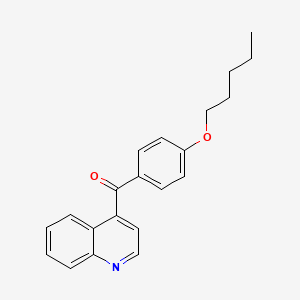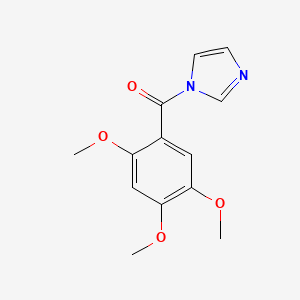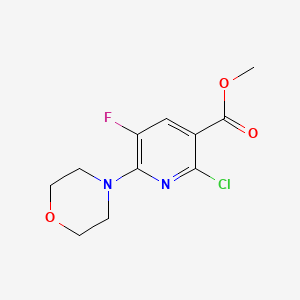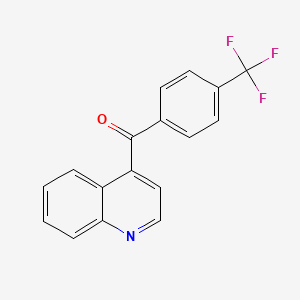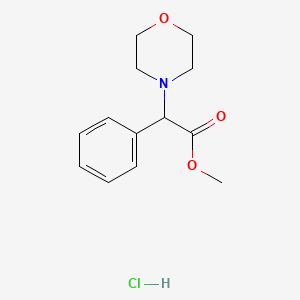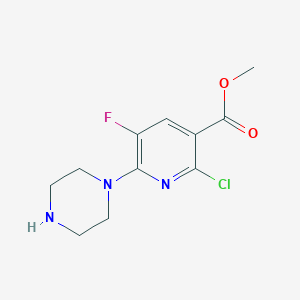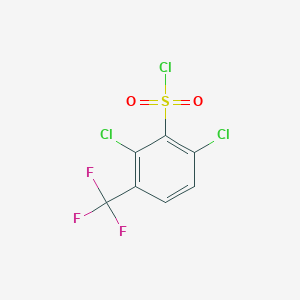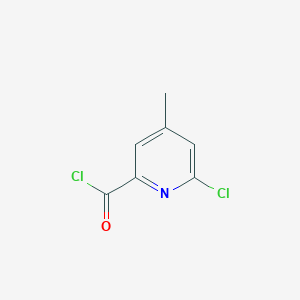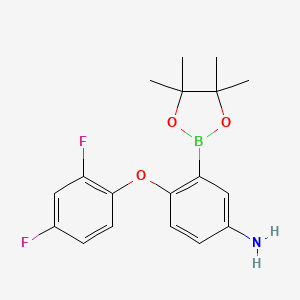
4-(2,4-Difluorophenoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Overview
Description
Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The structure of the compound can be determined using various spectroscopic techniques.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. The yield, purity, and efficiency of the synthesis process are important factors to consider.Molecular Structure Analysis
The molecular structure of a compound can be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions required for these reactions, and the products formed.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Synthesis and Structural Studies
- Synthesis and Vibrational Properties : The compound has been synthesized and characterized using spectroscopy and X-ray diffraction. DFT calculations were performed for comparative analysis of spectroscopic data, geometrical parameters, and molecular structure optimization (Wu, Chen, Chen, & Zhou, 2021).
- Electrochemical Applications : Boron-based anion acceptors, structurally similar to the compound, have been explored as electrolyte additives in fluoride shuttle batteries. The effects of acidity strength on electrochemical compatibility were investigated (Kucuk & Abe, 2020).
Applications in Fluorescence Probes and Electrochromic Cells
- Fluorescence Probes for Hydrogen Peroxide Detection : A series of boronate ester fluorescence probes have been synthesized for detecting hydrogen peroxide, demonstrating the potential of similar compounds in sensitive detection applications (Lampard et al., 2018).
- Electrochromic Polymers : The compound has been used in the synthesis of electrochromic polymers, demonstrating potential applications in the development of new textile/plastic electrochromic cells (Beaupré, Dumas, & Leclerc, 2006).
Photovoltaic and Sensing Applications
- Perovskite Solar Cells : Arylamine derivatives linked to similar boron-containing compounds have been synthesized for use in stable perovskite solar cells, showing improved thermal stability and efficient hole transporting properties (Liu et al., 2016).
- Hydrogen Peroxide Vapor Detection : The synthesis of compounds similar to the target molecule has been utilized in the development of highly sensitive sensors for hydrogen peroxide vapor, indicating potential in explosive detection (Fu et al., 2016).
Polymer Synthesis and Material Science
- Polymer-Based Materials : The compound's derivatives have been used in the synthesis of polyfluorene nanoparticles and quantum dot hybrids, demonstrating potential applications in advanced material sciences (Negele, Haase, Leitenstorfer, & Mecking, 2012).
Safety And Hazards
The safety and hazards associated with a compound are determined by its toxicity, flammability, and environmental impact.
Future Directions
Future directions could include potential applications of the compound, further studies needed to fully understand its properties, and ways to improve its synthesis.
Please note that this is a general approach and the specific analysis would depend on the available information about the compound. It’s always recommended to refer to peer-reviewed scientific literature for the most accurate and up-to-date information.
properties
IUPAC Name |
4-(2,4-difluorophenoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BF2NO3/c1-17(2)18(3,4)25-19(24-17)13-10-12(22)6-8-15(13)23-16-7-5-11(20)9-14(16)21/h5-10H,22H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFIYKROJNJHDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)N)OC3=C(C=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Difluorophenoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methyl-4-{1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl}piperazine](/img/structure/B1406322.png)
